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An Objective Comparison of AZD4017 and Carbenoxolone for 11β-HSD1 Inhibition

This guide provides a detailed comparison of AZD4017 and carbenoxolone, two inhibitors of

the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The content is tailored for

researchers, scientists, and drug development professionals, offering an objective analysis of

their efficacy, selectivity, and mechanisms of action supported by experimental data.

Introduction to 11β-HSD1 Inhibitors
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the

conversion of inactive cortisone into active cortisol, thereby amplifying local glucocorticoid

action in key metabolic tissues like the liver, adipose tissue, and skeletal muscle[1][2].

Dysregulation of 11β-HSD1 is implicated in various metabolic disorders, making it a significant

therapeutic target[3][4]. AZD4017 is a potent and highly selective 11β-HSD1 inhibitor

developed for targeted therapy[5]. Carbenoxolone, a derivative of glycyrrhetinic acid found in

licorice root, is an older, non-selective inhibitor of both 11β-HSD1 and its isoform, 11β-HSD2[2]

[6]. This comparison guide will dissect the key differences in their efficacy and pharmacological

profiles.

Mechanism of Action: A Tale of Two Inhibitors
Both AZD4017 and carbenoxolone function by inhibiting the 11β-HSD1 enzyme, which

prevents the regeneration of active cortisol from cortisone[1][6]. However, their selectivity

profiles are starkly different.
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AZD4017 is a selective, reversible, and orally bioavailable inhibitor that specifically targets

11β-HSD1.[1][5] This selectivity is crucial as it avoids the inhibition of 11β-HSD2, an isoform

that plays a vital role in protecting the mineralocorticoid receptor in the kidneys from being

activated by cortisol.[7]

Carbenoxolone is a non-selective inhibitor, blocking not only 11β-HSD1 but also 11β-HSD2.

[2][8] The inhibition of 11β-HSD2 leads to cortisol-mediated activation of the

mineralocorticoid receptor, causing side effects such as sodium retention, hypertension, and

hypokalemia.[9][10] Carbenoxolone has also been shown to block gap junctions, an action

unrelated to its 11β-HSD activity.[6][11]
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Caption: Signaling pathways of 11β-HSD1 and 11β-HSD2 inhibition.

Data Presentation: Quantitative Efficacy
Comparison
The following table summarizes the quantitative data on the potency, selectivity, and clinical

effects of AZD4017 and carbenoxolone.
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Parameter AZD4017 Carbenoxolone Citation

Potency (IC50)

11β-HSD1 7 nM (human)
Not specified in

provided texts
[5]

Adipose Tissue 11β-

HSD1
2 nM (human)

Not specified in

provided texts
[5]

Selectivity

11β-HSD2
>30 µM (>2000x

selective)
Non-selective inhibitor [2][5][7]

17β-HSD1, 17β-HSD3 >30 µM
Not specified in

provided texts
[5]

Clinical Efficacy &

Biomarkers

Systemic 11β-HSD1

Inhibition

>90% inhibition

confirmed by urinary

steroid ratio

Effective liver

inhibition, but

systemic effect is

complicated by 11β-

HSD2 inhibition

[2][12]

Hepatic Cortisone

Conversion

Blocked 100% of 13C

cortisone to 13C

cortisol conversion

Reduces hepatic

glucose production
[10][13]

Lipid Profile
Significant reduction

in total cholesterol

Reduced total

cholesterol in healthy

subjects

[3][10][13]

Glucose Metabolism

No significant change

in insulin sensitivity in

one study

Reduced

glycogenolysis in

diabetic patients

[10][13]

Liver Fat

Significantly improved

liver steatosis in

NASH patients with

T2D

Not specified in

provided texts
[13]
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Wound Healing

34% smaller wound

diameter at day 2 in

T2D patients

Not specified in

provided texts
[14]

Bone Metabolism
No effect on bone

formation markers

~10% decrease in

bone resorption

markers (short-term

study)

[7][15]

Adverse Effects

Minimal adverse

events, comparable to

placebo

Hypertension,

hypokalemia,

sodium/water

retention

[10][14]

Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of

the key experimental protocols used to evaluate these inhibitors.

In Vitro Enzyme Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50), a recombinant human 11β-

HSD1 enzyme is used. The assay measures the enzyme's ability to convert a substrate (e.g.,

cortisone) to a product (cortisol) in the presence of a co-factor (NADPH).

Incubation: The enzyme is incubated with varying concentrations of the inhibitor (AZD4017

or carbenoxolone).

Reaction Initiation: The substrate and co-factor are added to start the enzymatic reaction.

Quantification: The rate of cortisol production is measured, typically using methods like

scintillation proximity assay or mass spectrometry.

Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity is

determined as the IC50 value. Selectivity is assessed by performing similar assays with

other enzymes like 11β-HSD2.[5][7]

Assessment of Systemic 11β-HSD1 Activity in Humans
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This protocol is used in clinical trials to measure the in vivo effect of the inhibitor on whole-body

11β-HSD1 activity.

Sample Collection: 24-hour urine samples are collected from participants at baseline and

after treatment.

Metabolite Extraction: Steroid metabolites are extracted from the urine.

Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to quantify the levels of

cortisol metabolites (tetrahydrocortisol, THF; allo-tetrahydrocortisol, 5α-THF) and cortisone

metabolites (tetrahydrocortisone, THE).

Ratio Calculation: The urinary (THF + 5α-THF)/THE ratio is calculated. A significant decrease

in this ratio after treatment indicates successful inhibition of systemic 11β-HSD1 activity.[7]

[12][15]

Randomized Controlled Clinical Trial (Phase II)
This describes the general design of clinical studies evaluating the efficacy of AZD4017.

Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.

Participants: A specific patient population is recruited (e.g., adults with Type 2 Diabetes,

NAFLD, or postmenopausal osteopenia).[12][13][14]

Intervention: Participants are randomly assigned to receive either the active drug (e.g., 400

mg AZD4017 twice daily) or a matching placebo for a defined period (e.g., 12 weeks).[12][13]

Outcome Measures: Primary and secondary endpoints are measured at baseline and at the

end of the treatment period. These can include changes in liver fat fraction, systemic 11β-

HSD1 activity, wound healing rates, or bone turnover markers.[12][13][14]

Safety Monitoring: Adverse events are monitored and recorded throughout the study.
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Caption: Experimental workflow for developing an 11β-HSD1 inhibitor.
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Conclusion
The comparison between AZD4017 and carbenoxolone highlights the evolution of 11β-HSD1

inhibitor development. Carbenoxolone, while demonstrating some metabolic benefits such as

reduced hepatic glucose production, is hampered by its non-selective nature. Its inhibition of

11β-HSD2 leads to significant mineralocorticoid-related side effects, limiting its therapeutic

utility.[10][16]

In contrast, AZD4017 is a potent and highly selective 11β-HSD1 inhibitor.[5] Clinical data

demonstrates its ability to robustly inhibit its target in vivo and shows therapeutic potential in

specific contexts, such as improving liver steatosis in NASH patients with T2D and enhancing

wound healing.[13][14] While some trials did not meet all primary endpoints, such as improving

insulin sensitivity or bone formation, AZD4017's targeted mechanism and favorable safety

profile make it a much more refined therapeutic candidate.[12][13] For researchers and drug

developers, the journey from the broad-spectrum effects of carbenoxolone to the targeted

action of AZD4017 exemplifies the importance of selectivity in modern drug design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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